molecular formula C9H18ClNO B2821747 2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride CAS No. 2416236-17-2

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride

Cat. No. B2821747
CAS RN: 2416236-17-2
M. Wt: 191.7
InChI Key: ZYXGAXHICGIDFR-UHFFFAOYSA-N
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Description

“2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2243513-96-2 . It has a molecular weight of 177.67 . The IUPAC name for this compound is (1-methyl-2-oxabicyclo [2.2.1]heptan-4-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c1-7-2-3-8(4-7,5-9)6-10-7;/h2-6,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Catalysis and Chemical Transformations

Palladium-Catalyzed Reactions: Recent studies highlight the use of EN300-26658565 in palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction yields oxygenated 2-azabicyclo[2.2.1]heptanes, valuable intermediates for further functionalization .

Enzyme Inhibition

Immunomodulation: EN300-26658565 inhibits T-lymphocyte activation by preventing active transcription factors (NF-AT and NF-IL2A). This property could be harnessed for immunomodulatory therapies .

Biochemical Studies

Substrate Specificity: Researchers investigate EN300-26658565 as a substrate to study the specificity of NADPH-dependent 3-quinuclidinone reductases. Understanding its reactivity aids in enzyme engineering and biocatalysis .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and the hazard statements include H315, H319, and H335 . These statements correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .

properties

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-8-2-3-9(6-8,4-5-10)7-11-8;/h2-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDLCLVLVZRHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C1)(CO2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)ethanamine;hydrochloride

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